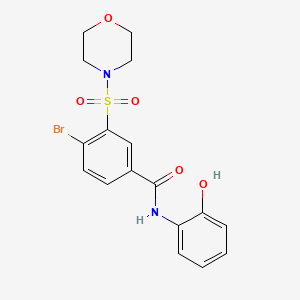![molecular formula C22H20N4OS B11264894 3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B11264894.png)
3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethylphenyl group and a sulfanyl-linked oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Sulfanyl Linkage Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring, which can be achieved through the reaction of the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Agents: The oxadiazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
Dyes and Pigments:
作用機序
3-(4-エチルフェニル)-6-({[3-(2-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)ピリダジンの作用機序は、その用途によって異なります。
抗菌活性: オキサジアゾール環は、微生物酵素と相互作用して、その機能を阻害します。
抗炎症活性: この化合物は、特定の分子標的と相互作用することで、炎症性サイトカインの産生を阻害する可能性があります。
6. 類似化合物の比較
類似化合物
- 3-(4-メチルフェニル)-6-({[3-(2-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)ピリダジン
- 3-(4-エチルフェニル)-6-({[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)ピリダジン
独自性
置換基効果: フェニル環上のエチル基の存在は、異なる置換基を持つ類似の化合物と比較して、化合物の反応性と物理的特性に影響を与える可能性があります。
生物活性: 置換基の特定の配置は、化合物の生物学的標的との相互作用に影響を与える可能性があり、独自の生物活性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- **3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- **3-(4-Ethylphenyl)-6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Uniqueness
Substituent Effects: The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity and physical properties compared to similar compounds with different substituents.
Biological Activity: The specific arrangement of substituents can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.
特性
分子式 |
C22H20N4OS |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20N4OS/c1-3-16-8-10-17(11-9-16)19-12-13-21(25-24-19)28-14-20-23-22(26-27-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
InChIキー |
DJIWERKTOXBHOD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Bromophenyl)-2-{[9-(2,5-dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11264813.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11264829.png)
![1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11264833.png)
![N-(4-Chlorobenzyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11264837.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11264848.png)
![2-(4-ethoxyphenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11264849.png)
![3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11264851.png)

![N-(3,4-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11264867.png)
![4-methyl-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11264873.png)

![3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11264902.png)
![N-(2,5-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11264907.png)
